molecular formula C19H21N3 B2617901 2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2380061-61-8

2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2617901
CAS No.: 2380061-61-8
M. Wt: 291.398
InChI Key: DYZACMUGDZHNQF-UHFFFAOYSA-N
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Description

2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[33]heptane is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multi-step reactions. One common approach is the [2+2] cycloaddition reaction, which involves the reaction of dichloroketene with olefins to form the spirocyclic structure . This method, however, often results in low to moderate yields and requires chromatographic purification.

Another synthetic route involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles. This multi-step synthesis offers higher yields and often eliminates the need for chromatographic purification .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. This compound can mimic the structure of piperidine, allowing it to bind to similar biological targets . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research fields.

Properties

IUPAC Name

2-(6-cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-2-4-14(5-3-1)16-9-19(10-16)11-22(12-19)18-8-17(15-6-7-15)20-13-21-18/h1-5,8,13,15-16H,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZACMUGDZHNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC4(C3)CC(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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